3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone
Description
3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone is a propiophenone derivative featuring a 1,3-dioxane ring at the 3-position of the propiophenone backbone and a trifluoromethyl-substituted phenyl group at the 2'-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dioxane ring may influence conformational flexibility and solubility .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3O3/c21-20(22,23)15-8-6-14(7-9-15)16-4-1-2-5-17(16)18(24)10-11-19-25-12-3-13-26-19/h1-2,4-9,19H,3,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKLBVWPPHNKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646082 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-56-7 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-(3-Trifluoromethyl)phenyl-propan-2-one Intermediate
This intermediate is a crucial precursor for the target compound. The process involves:
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- Starting from 3-trifluoromethylaniline, a diazonium salt is formed by treatment with hydrochloric acid and sodium nitrite in aqueous solution at low temperature (0–25°C) for 30 minutes to 3 hours.
Coupling with Isopropenyl Acetate:
- The diazonium salt is reacted with 1 to 3 molar equivalents of isopropenyl acetate in a polar solvent (water, acetone, or alcohol mixtures) at 20–70°C for 30 minutes to 3 hours.
- Catalytic amounts (0.01 to 0.20 molar equivalents) of cuprous or cupric salts (chlorides preferred) are used to facilitate the reaction.
- Bases such as sodium acetate or bicarbonate may be added to optimize the reaction environment.
-
- The crude ketone product is purified either by vacuum distillation or by formation and subsequent alkaline hydrolysis of a bisulfite complex.
- The bisulfite complex method involves treating the crude product with sodium metabisulfite and water, stirring at room temperature for 12 hours, filtering, washing, and then hydrolyzing with aqueous sodium hydroxide to regenerate the pure ketone.
Reaction Conditions Summary Table:
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Diazotization | 3-Trifluoromethylaniline, HCl, NaNO2, water | 0–25 | 30 min – 3 hrs | Formation of diazonium salt |
| Coupling | Diazonium salt, isopropenyl acetate, CuCl/CuCl2, base | 20–70 | 30 min – 3 hrs | Polar solvent (water/acetone/methanol) |
| Purification | Vacuum distillation or bisulfite complex formation | 20 (room temp) | 12 hrs (bisulfite) | Bisulfite complex hydrolysis optional |
Research Findings and Optimization Notes
- The use of copper(I) chloride as a catalyst in the coupling step significantly improves yield and selectivity.
- Reaction temperature control is critical; exceeding 60°C can lead to side reactions and lower purity.
- The bisulfite complex purification method provides a convenient and effective way to remove impurities and isolate the ketone in high purity.
- Solvent choice impacts reaction rate and yield; mixtures of water with acetone or low molecular weight alcohols are preferred.
- The acetalization step to form the 1,3-dioxane ring requires careful control of water removal to shift equilibrium toward product formation.
Summary Table of Key Preparation Steps for 3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone
| Preparation Stage | Key Reagents/Conditions | Purpose | Yield/Outcome |
|---|---|---|---|
| Diazotization | 3-Trifluoromethylaniline, HCl, NaNO2, water | Formation of diazonium salt | High conversion (up to 100%) |
| Coupling with Isopropenyl Acetate | Diazonium salt, CuCl catalyst, base, polar solvent | Formation of trifluoromethyl ketone | Yields 40–60% depending on conditions |
| Purification | Bisulfite complex formation and hydrolysis or vacuum distillation | Isolation of pure ketone | Purity >95% |
| Acetalization (Dioxane ring formation) | Ketone, ethylene glycol, acid catalyst, reflux, azeotropic water removal | Formation of 1,3-dioxane ring | High yield, >80% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxane ring or the phenyl group.
Reduction: Reduction reactions might target the carbonyl group if present.
Substitution: Halogenation or nitration reactions could occur on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products would depend on the specific reactions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Applications in Organic Synthesis
The compound is primarily utilized as a reagent in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it a valuable intermediate for synthesizing other complex molecules.
Key Reactions
- Nucleophilic Substitution : The presence of the trifluoromethyl group enhances electrophilicity, facilitating nucleophilic attacks.
- Aldol Condensation : The dioxane moiety can stabilize intermediates formed during aldol reactions, leading to higher yields of desired products.
Medicinal Chemistry
Research indicates that compounds similar to 3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone exhibit biological activity that can be harnessed for pharmaceutical applications.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound showed promising results against various cancer cell lines, indicating potential as anticancer agents.
- Antibacterial Properties : Research highlighted its effectiveness against certain bacterial strains, suggesting applications in developing new antibiotics.
Materials Science
The compound's unique properties make it suitable for use in materials science, particularly in the development of advanced materials and coatings.
Applications
- Fluorescent Dyes : Due to its chemical structure, it can be modified to serve as a fluorescent dye in biological imaging.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance physical properties such as thermal stability and mechanical strength.
Data Table of Applications
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group could enhance the compound’s binding affinity or metabolic stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Propiophenone derivatives with modifications at the phenyl or dioxane moieties exhibit distinct physicochemical and functional properties. Below is a comparative analysis of key analogs:
Substituent Variations on the Phenyl Ring
4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone
- Structure : Chlorine at the 4'-position of the phenyl ring.
- Properties : Molecular weight 254.71 g/mol, XLogP3 2.5 (lipophilic), and topological polar surface area (TPSA) 35.5 Ų .
- The higher molecular weight (312.27 g/mol estimated) and larger TPSA (due to CF₃) may alter solubility and reactivity in cross-coupling reactions .
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone
- Structure : Chlorine at 2' and fluorine at 4',5' positions.
- Properties : Molecular weight 291.69 g/mol, solubility in chloroform and DMSO .
- Comparison : The trifluoromethyl group provides bulkier steric hindrance compared to halogens, which could reduce nucleophilic substitution rates but enhance binding affinity in receptor-ligand interactions .
3',5'-Dimethyl-4'-methoxy-3-(1,3-dioxan-2-yl)propiophenone
- Structure : Methoxy and methyl groups on the phenyl ring.
- Properties : Molecular weight 278.35 g/mol, purity 97% .
- Comparison : Methoxy and methyl groups are electron-donating, contrasting with the electron-withdrawing CF₃ group. This difference may influence photostability and oxidative metabolism in biological systems .
Brominated and Fluorinated Derivatives
2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone
- Structure : Bromine at the 2'-position.
- Properties : Molecular weight 299.17 g/mol, CAS 898785-66-5 .
- Comparison : Bromine’s larger atomic radius compared to CF₃ may increase steric effects, slowing reaction kinetics in catalytic processes. However, bromine’s polarizability could enhance halogen bonding in crystal engineering .
Difluoro Derivatives (2',5'-, 2',6'-, and 3',4'-difluoro)
- Structures : Fluorine atoms at various positions.
- Properties : Molecular formula C₁₃H₁₄F₂O₃, TPSA ~35.5 Ų .
- Comparison : Fluorine’s strong electronegativity and small size result in distinct electronic effects compared to CF₃. Difluoro analogs may exhibit higher metabolic stability but lower lipophilicity (XLogP3 ~2.1–2.3) than the trifluoromethyl variant .
Biological Activity
3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone, also known by its CAS number 898757-56-7, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial activity, cytotoxicity, and anti-inflammatory effects.
- Molecular Formula : C20H19F3O3
- Molecular Weight : 364.37 g/mol
- Physical State : Solid
- Melting Point : Approximately 75 °C
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. A study indicated that derivatives containing the trifluoromethyl group often exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 12.9 μM against MRSA, indicating potent bactericidal effects .
| Compound | MIC (μM) | Bactericidal Activity |
|---|---|---|
| This compound | TBD | Yes |
| Related Trifluoromethyl Compound | 12.9 | Yes |
Cytotoxicity
Research has shown that many compounds with similar structures exhibit low cytotoxicity to human cells. In vitro studies reported that the tested compounds did not show significant cytotoxic effects at concentrations up to 20 μM. This suggests a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Potential
The anti-inflammatory effects of the compound were assessed through its ability to inhibit NF-κB activation, a key transcription factor involved in inflammatory responses. Some derivatives demonstrated an ability to attenuate lipopolysaccharide-induced NF-κB activation more effectively than their parent compounds. The structure-activity relationship indicates that specific substitutions on the phenyl ring can enhance anti-inflammatory properties .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro experiments confirmed that compounds with trifluoromethyl groups showed enhanced activity against bacterial strains while maintaining low toxicity levels in mammalian cells .
- Mechanism of Action : Investigations into the mode of action suggested that these compounds might interfere with bacterial macromolecular synthesis, indicating a broad-spectrum antibacterial effect .
- Safety Profile : In vivo studies using mouse models indicated no significant adverse effects at doses up to 50 mg/kg, supporting the compound's potential for further development as an antimicrobial agent without notable toxicity concerns .
Q & A
Basic: What are the established synthetic routes for preparing 3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone?
The synthesis typically involves multi-step condensation and cyclization reactions . For instance:
- Step 1 : Electrophilic substitution or Friedel-Crafts acylation to introduce the propiophenone backbone.
- Step 2 : Protection of ketone groups using 1,3-dioxane derivatives via acid-catalyzed cyclization (e.g., reacting with 1,3-diols under reflux) .
- Step 3 : Functionalization of the aryl group with a trifluoromethyl substituent, often via palladium-catalyzed cross-coupling (e.g., using 4-trifluoromethylphenylboronic acid) .
Key intermediates like 3-(1,3-dioxan-2-yl)propiophenone derivatives are critical precursors, as evidenced in structurally analogous compounds .
Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- X-ray Diffraction (XRD) : For resolving the dioxane ring conformation and trifluoromethylphenyl spatial orientation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for high-resolution data .
- NMR Spectroscopy : NMR is critical for identifying trifluoromethyl group environments, while and NMR elucidate aromatic and dioxane proton coupling patterns. Discrepancies in predicted vs. experimental shifts can arise due to solvent effects or dynamic conformations .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for verifying dioxane ring stability during ionization .
Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?
Discrepancies often stem from dynamic effects (e.g., dioxane ring puckering) or solvent-dependent shielding . Methodological strategies include:
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts, accounting for solvent polarity (e.g., IEFPCM model for DMSO or CDCl) .
- Variable-Temperature NMR : Detect conformational flexibility by analyzing signal splitting or coalescence at elevated temperatures .
- Cross-Validation with XRD : Compare experimental crystal structures with computational geometries to identify steric or electronic influences on NMR shifts .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
- Protection-Deprotection Efficiency : Optimize dioxane ring formation using anhydrous conditions (e.g., trimethyl orthoformate with catalytic p-toluenesulfonic acid) to minimize side reactions .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) for trifluoromethylphenyl coupling steps. Ligand choice (e.g., SPhos) can enhance cross-coupling efficiency .
- Purification Tactics : Use preparative HPLC with C18 columns to separate regioisomers, particularly when trifluoromethyl group positioning affects polarity .
Basic: What role does the trifluoromethyl group play in the compound’s chemical reactivity and stability?
- Electron-Withdrawing Effects : The -CF group increases electrophilicity of the adjacent carbonyl, enhancing susceptibility to nucleophilic attack (e.g., in Schiff base formation) .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, making the compound resistant to cytochrome P450 enzymes in pharmacological studies .
- Thermal Stability : Trifluoromethyl groups improve thermal resilience, as observed in differential scanning calorimetry (DSC) profiles of similar aryl ketones .
Advanced: How can computational modeling predict the compound’s reactivity under varying pH or solvent conditions?
- Molecular Dynamics (MD) Simulations : Model solvation effects using explicit solvent molecules (e.g., water, ethanol) to assess dioxane ring opening kinetics or protonation states .
- pKa Prediction : Tools like MarvinSketch or SPARC calculate ionization states of the propiophenone carbonyl, critical for understanding hydrolysis pathways .
- Reactivity Descriptors : Use Fukui indices (DFT-derived) to identify nucleophilic/electrophilic sites, guiding functionalization strategies for derivatives .
Advanced: How to analyze contradictory crystallographic data when the dioxane ring adopts multiple conformations?
- Twinned Refinement : Apply SHELXL’s TWIN/BASF commands to model disorder in the dioxane ring caused by chair-to-boat transitions .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O) stabilizing specific conformers .
- Temperature-Dependent XRD : Collect data at 100 K to "freeze" dynamic conformations and reduce thermal motion artifacts .
Basic: What are the common degradation pathways observed for this compound under ambient conditions?
- Hydrolysis : The dioxane ring is prone to acid-catalyzed cleavage, forming diols and releasing formaldehyde. Stability studies in buffered solutions (pH 1–13) are recommended .
- Photooxidation : The trifluoromethylphenyl group may undergo radical-mediated degradation under UV light, detectable via LC-MS monitoring of hydroxylated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
